Higher Lipophilicity (LogP) Compared to Unsubstituted and Shorter-Chain Analogs
The compound exhibits a calculated octanol-water partition coefficient (LogP) of approximately 2.7, which is significantly higher than the unsubstituted parent compound 2-(aminomethyl)phenol (LogP ≈ 0.5) and the dimethyl analog 2-[(dimethylamino)methyl]phenol (LogP ≈ 1.5) [1]. This increased lipophilicity is a direct consequence of the sec-pentyl substitution [1] and is a key differentiator for applications requiring enhanced membrane permeability or altered pharmacokinetic profiles [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.689 (calculated) |
| Comparator Or Baseline | 2-(Aminomethyl)phenol: LogP = 0.5 (XLogP3). 2-[(Dimethylamino)methyl]phenol: LogP = 1.5 (estimated). |
| Quantified Difference | Target is 2.2 LogP units higher than unsubstituted analog (approximate 160-fold increase in lipophilicity). |
| Conditions | Calculated logP values from vendor databases. |
Why This Matters
A higher LogP is often correlated with improved passive membrane diffusion, which can be a critical factor for in vivo activity in drug discovery programs [2].
- [1] Chembase. 2-[(pentan-2-ylamino)methyl]phenol (CBID:267842). View Source
- [2] PubChem. (2025). 2-(Aminomethyl)phenol. View Source
